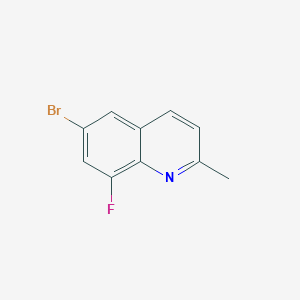

6-Bromo-8-fluoro-2-methylquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

6-bromo-8-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDCMJSFJPFQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1H NMR spectrum of 6-Bromo-8-fluoro-2-methylquinoline

Structural Elucidation of 6-Bromo-8-fluoro-2-methylquinoline: A Comprehensive 1 H NMR Technical Guide

Executive Summary

6-Bromo-8-fluoro-2-methylquinoline (CAS 958650-94-7) is a highly specialized heterocyclic intermediate characterized by a quinoline core strategically substituted with halogen and alkyl functionalities[1]. Its structural topology makes it a critical building block in advanced medicinal chemistry, particularly in the synthesis of aminoheteroaryl kinase inhibitors targeting the CDK4/6-CyclinD-Rb pathway in oncology[2], as well as in the development of two-photon sensitive quadrupolar photolabile probes[3].

Because downstream cross-coupling reactions and nucleophilic aromatic substitutions ( SNAr ) rely heavily on the precise regiochemistry of the bromine and fluorine atoms[1], rigorous structural validation via Nuclear Magnetic Resonance ( 1 H NMR) spectroscopy is non-negotiable. This whitepaper provides an authoritative, self-validating framework for acquiring, processing, and interpreting the 1 H NMR spectrum of this molecule.

Theoretical Framework of the 1 H NMR Spectrum

The 1 H NMR spectrum of 6-bromo-8-fluoro-2-methylquinoline is governed by the anisotropic deshielding of the quinoline ring and complex spin-spin coupling networks induced by the 19 F nucleus (spin = 1/2 , 100% natural abundance). The molecule contains seven protons, distributed across two distinct spin domains:

The Heteroaromatic Ring (Aromatic Protons)

-

H-3 and H-4 System: Protons at the C-3 and C-4 positions form an AX (or strongly coupled AB) spin system. H-4 is significantly deshielded by the peri-effect of the adjacent aromatic ring and the electron-withdrawing nature of the nitrogen heteroatom, resonating downfield at δ 7.90 as a doublet of doublets ( 3J≈8.5 Hz, 5J≈1.4 Hz)[3]. H-3 appears further upfield at δ 7.31 as a doublet ( 3J=8.5 Hz)[3].

-

H-5 and H-7 System: The presence of fluorine at C-8 introduces heteronuclear coupling. H-7 is positioned ortho to the fluorine atom, resulting in a large 3JHF coupling constant of 10.0 Hz, and meta to H-5, yielding a smaller 4JHH coupling of 2.0 Hz. Consequently, H-7 manifests as a distinct doublet of doublets at δ 7.45[3]. H-5, situated meta to both the fluorine ( 4JHF ) and H-7, appears as a complex multiplet overlapping in the δ 7.40–7.67 region[3].

The Aliphatic Domain

-

2-Methyl Group: The methyl group at C-2 is an isolated 3-spin system. Due to the electron-withdrawing inductive effect of the adjacent imine nitrogen, it is deshielded relative to standard alkane methyls, appearing as a sharp, highly diagnostic singlet at δ 2.74[3].

Experimental Methodology: Self-Validating NMR Protocol

To ensure absolute trustworthiness in spectral data, the following protocol is designed as a self-validating system . Every parameter choice is grounded in physical causality, and internal checks guarantee the integrity of the structural assignment.

Step 1: Sample Preparation

-

Action: Dissolve 10–15 mg of high-purity 6-bromo-8-fluoro-2-methylquinoline in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl3 provides a non-polar, non-exchanging solvation environment that prevents line broadening associated with protic solvents. TMS acts as an internal standard, locking the chemical shift scale to exactly δ 0.00 ppm.

Step 2: Probe Tuning and Shimming

-

Action: Insert the sample into a 250 MHz (or higher) NMR spectrometer. Tune the probe to the exact Larmor frequency of 1 H. Optimize the Z1, Z2, and Z3 room-temperature shims.

-

Self-Validation Check: Measure the line width at half-height ( W1/2 ) of the TMS peak. If W1/2>1.0 Hz, magnetic field homogeneity is insufficient, which will obscure the critical 1.4 Hz and 2.0 Hz fine couplings. Re-shim until the TMS signal is a sharp, symmetrical needle.

Step 3: Acquisition Parameters

-

Action: Execute a standard 1D 1 H pulse sequence (zg30) with a 30° flip angle. Set the relaxation delay ( D1 ) to 5 seconds.

-

Causality: The aliphatic methyl protons and the aromatic protons possess different longitudinal relaxation times ( T1 ). A D1 of 5 seconds ensures that the magnetization of all nuclei returns to thermal equilibrium between scans ( >5×T1 ). Failing to do so will result in the artificial truncation of the methyl signal integration.

Step 4: Processing and Integration Calibration Loop

-

Action: Apply a zero-filling factor to 64k data points and an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation (FT). Perform zero- and first-order phase correction.

-

Self-Validation Check (Integration Loop): Anchor the integration of the 2-methyl singlet at δ 2.74 to exactly 3.00 . Sum the integrals of the aromatic region ( δ 7.30–8.00). If the aromatic sum does not equal 4.00 ± 0.05 , the protocol flags either a relaxation artifact (insufficient D1 ) or the presence of structurally similar impurities.

Quantitative Spectral Analysis

The following table summarizes the quantitative 1 H NMR data acquired at 250 MHz in CDCl3 , cross-referenced against established literature values[3].

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Causality & Structural Assignment |

| H-4 | 7.90 | dd | 1H | 8.5, 1.4 | Deshielded by peri-effect; ortho coupling to H-3 ( 3JHH ), long-range coupling ( 5J ). |

| H-5 | 7.67 – 7.40 | m | 1H | - | Overlapping multiplet; meta coupling to H-7 ( 4JHH ) and F-8 ( 4JHF ). |

| H-7 | 7.45 | dd | 1H | 10.0, 2.0 | Ortho to F-8 yielding large heteronuclear coupling ( 3JHF = 10.0 Hz); meta to H-5 ( 4JHH = 2.0 Hz). |

| H-3 | 7.31 | d | 1H | 8.5 | Ortho coupling to H-4 ( 3JHH = 8.5 Hz). |

| 2- CH3 | 2.74 | s | 3H | - | Isolated aliphatic singlet; deshielded by the adjacent C=N system. |

Workflow Visualization

The structural validation of 6-bromo-8-fluoro-2-methylquinoline is not an isolated task; it is the critical bottleneck ensuring the viability of downstream medicinal chemistry pipelines[1]. The diagram below maps the logical relationship between the self-validating NMR protocol and its ultimate applications in drug discovery and molecular probe development.

Workflow mapping NMR structural validation to downstream drug discovery and probe development.

References

-

[3] Title: Quinoline-Derived Two-Photon Sensitive Quadrupolar Probes - The Royal Society of Chemistry Source: rsc.org URL:

-

[1] Title: 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7 - ResolveMass Laboratories Inc. Source: resolvemass.ca URL:

-

[2] Title: WO2024022487A1 - Aminoheteroaryl kinase inhibitors - Google Patents Source: google.com URL:

13C NMR chemical shifts of 6-Bromo-8-fluoro-2-methylquinoline

An In-Depth Technical Guide to the 13 C NMR Chemical Shifts of 6-Bromo-8-fluoro-2-methylquinoline

Executive Summary

6-Bromo-8-fluoro-2-methylquinoline (CAS 958650-94-7) is a highly specialized, poly-substituted heterocyclic building block utilized extensively in medicinal chemistry, agrochemical research, and the synthesis of advanced photolabile probes[1]. Due to its dense functionalization—comprising a nitrogen heteroatom, an alkyl group, and two distinct halogens—its 13 C Nuclear Magnetic Resonance (NMR) spectrum is a complex matrix of competing electronic effects and spin-spin couplings.

This whitepaper provides a comprehensive analysis of the 13 C NMR chemical shifts for this molecule. By deconstructing the inductive, mesomeric, and heavy-atom effects at play, we provide researchers with a predictive framework and a field-proven experimental protocol for acquiring and assigning high-resolution NMR data for heavily halogenated heterocycles.

Structural Anatomy & Electronic Environment

To accurately assign the 13 C NMR spectrum of 6-bromo-8-fluoro-2-methylquinoline, one must understand the causality behind the local electron density at each carbon nucleus. The quinoline core acts as an electron-deficient scaffold, which is further modulated by three key substituents:

-

The Nitrogen Heteroatom (N1): Nitrogen exerts a strong electron-withdrawing effect via both inductive (-I) and mesomeric (-M) pathways. This results in significant deshielding of the α -carbons (C2 and C8a) and the γ -carbon (C4), pushing their resonances downfield (>135 ppm).

-

The Fluorine Atom (C8): Fluorine is highly electronegative, creating a massive inductive deshielding effect on the directly attached C8 carbon, typically shifting it to ~156–158 ppm[2]. Furthermore, the spin-½ nature of the 19 F nucleus causes heteronuclear spin-spin coupling ( JC−F ) that splits the carbon signals across multiple bonds, serving as a critical diagnostic tool for signal assignment[2].

-

The Bromine Atom (C6): Unlike fluorine, bromine introduces the "heavy atom effect" [3]. The large electron cloud of the bromine atom increases diamagnetic shielding and induces spin-orbit coupling effects that shield the directly attached C6 carbon, pushing its resonance upfield compared to an unsubstituted quinoline[3].

Caption: Logical relationship of substituent electronic effects on the quinoline core.

13 C NMR Chemical Shifts & C-F Coupling Constants

Because exact empirical values can vary slightly based on concentration and temperature, the following table synthesizes predictive chemical shifts and coupling constants based on empirical data from the closely related 8-fluoro-2-methylquinoline core characterized by Dunkel et al.[4] and established halogen substituent parameters[3].

Table 1: Predicted 13 C NMR Data for 6-Bromo-8-fluoro-2-methylquinoline (in CDCl 3 )

| Position | Shift ( δ , ppm) | Multiplicity | JC−F (Hz) | Assignment Rationale & Causality |

| C2 | ~159.5 | d | 1.5 | Strongly deshielded by adjacent N1; exhibits long-range 5JC−F coupling. |

| C8 | ~156.5 | d | ~258.0 | Extreme deshielding by F. The massive 1JC−F is driven by strong Fermi contact interaction through the sp 2 hybridized C-F bond[2]. |

| C8a | ~136.0 | d | ~11.0 | Deshielded by N1. The 2JC−F is smaller than at C7 due to electron density withdrawal by nitrogen altering the bridgehead orbital overlap. |

| C4 | ~135.5 | d | ~3.0 | γ -position to N1; exhibits small 4JC−F coupling. |

| C5 | ~128.5 | d | ~3.0 | Shifted slightly downfield by the ortho-bromine; exhibits 4JC−F coupling. |

| C4a | ~125.0 | d | ~4.5 | Bridgehead carbon; exhibits 3JC−F coupling. |

| C3 | ~123.0 | s | - | β -position to N1; minimal to no observable coupling to F. |

| C7 | ~117.5 | d | ~22.5 | Ortho to F ( 2JC−F ). The coupling path is through a purely aromatic C-C bond, resulting in a larger J value than C8a. |

| C6 | ~116.5 | d | ~9.5 | Shielded by the direct attachment of Bromine (Heavy Atom Effect)[3]; exhibits 3JC−F coupling. |

| CH 3 | ~25.0 | s | - | Standard aliphatic methyl group resonance. |

Experimental Protocol: High-Resolution 13 C NMR Acquisition

Acquiring high-quality 13 C spectra for poly-halogenated heterocycles requires specific instrument tuning to account for long relaxation times and signal splitting. The following step-by-step protocol is designed as a self-validating system to ensure maximum signal-to-noise (S/N) ratio and accurate JC−F resolution.

Step-by-Step Methodology

-

Sample Preparation (Internal Validation): Dissolve 25–30 mg of 6-bromo-8-fluoro-2-methylquinoline in 0.6 mL of deuterated chloroform (CDCl 3 ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak at 0.00 ppm acts as an internal self-validating reference to calibrate the chemical shift scale.

-

Probe Tuning & Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Critically, tune and match the probe for both the 13 C (observe) and 1 H (decouple) channels. Do not apply 19 F decoupling, as the C-F coupling constants are required for structural verification[2].

-

Optimizing the Pulse Sequence: Select a standard 1 H-broadband decoupled 13 C pulse sequence (e.g., zgpg30).

-

Adjusting Relaxation Delays ( T1 Compensation): Quaternary carbons (C2, C4a, C6, C8, C8a) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. Set the relaxation delay (D1) to ≥2.0 seconds to prevent signal saturation and ensure quantitative integration.

-

Acquisition (S/N Maximization): Because the 19 F nucleus splits the 13 C signals into doublets, the signal intensity per peak is halved. Set the Number of Scans (NS) to a minimum of 512–1024 to achieve an S/N ratio of at least 10:1 for the quaternary doublets.

-

Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier transformation. This suppresses baseline noise without obscuring the fine long-range couplings (e.g., the 1.5 Hz doublet at C2).

Caption: Step-by-step experimental workflow for high-resolution 13C NMR acquisition.

References

-

[1] ResolveMass Laboratories. "6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7". ResolveMass. Available at:[Link]

-

[2] Thieme Chemistry. "13C NMR Spectroscopy". Thieme Connect. Available at:[Link]

-

[3] Organic Chemistry Data. "13C Chemical Shift Effects on sp3 Carbons". Organic Chemistry Data. Available at:[Link]

-

[4] Dunkel, P., Tran, C., Gallavardin, T., Dhimane, H., Ogden, D., & Dalko, P. I. "Quinoline-derived two-photon sensitive quadrupolar probes." Organic & Biomolecular Chemistry, 2014, 12, 9899-9908. Available at:[Link]

Sources

A Technical Guide to the Biological Activity of Halogenated Quinoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a nitrogen-containing heterocyclic ring system, is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto this privileged structure profoundly modulates its physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by halogenated quinoline scaffolds. We will delve into their mechanisms of action across anticancer, antimicrobial, antiviral, and neuroprotective domains, supported by structure-activity relationship insights, detailed experimental protocols for their evaluation, and case studies of clinically significant halogenated quinoline drugs.

The Quinoline Scaffold and the Impact of Halogenation

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a versatile framework found in numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[3][4][5] Its ability to participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and metal chelation, makes it an ideal scaffold for drug design.

Halogenation is a powerful and frequently employed strategy in medicinal chemistry to optimize the therapeutic potential of lead compounds.[6] The introduction of halogens can influence a molecule's properties in several key ways:

-

Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the blood-brain barrier.[7]

-

Metabolic Stability: The carbon-halogen bond, particularly the C-F bond, is strong and can block sites of metabolic oxidation, thereby increasing the drug's half-life.[6]

-

Binding Affinity and Selectivity: Halogen atoms can form specific, high-affinity interactions with biological targets known as "halogen bonds."[8] This occurs when the electropositive region on the tip of the halogen (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen in a protein.[8] This interaction can significantly enhance binding affinity and selectivity.

-

Electronic Effects: The high electronegativity of halogens can alter the electronic distribution within the quinoline ring, influencing pKa and reactivity.[6]

Diverse Biological Activities of Halogenated Quinolines

The incorporation of halogens onto the quinoline scaffold has yielded compounds with potent and varied biological activities.

Anticancer Activity

Halogenated quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity through multiple mechanisms of action.[9][10][11]

-

Mechanism of Action:

-

DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.[9] Halogenated derivatives can further stabilize this interaction and inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, leading to cell cycle arrest and apoptosis.[9][10]

-

Kinase Inhibition: The quinoline scaffold is present in several tyrosine kinase inhibitors (TKIs). Halogen substituents can enhance the binding affinity of these inhibitors to the ATP-binding pocket of kinases like EGFR, VEGFR, and others, which are often overactive in cancer cells.[12] For example, the dichlorinated drug Cabozantinib is a multi-tyrosine kinase inhibitor.

-

Induction of Apoptosis: Halogenated quinolines can trigger programmed cell death by modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway, and targeting anti-apoptotic proteins like Bcl-2.[12]

-

Inhibition of Angiogenesis: Some compounds disrupt the formation of new blood vessels, a process essential for tumor growth and metastasis.[9][12]

-

-

Structure-Activity Relationship (SAR): Studies have shown that the position and nature of the halogen substituent are critical. For instance, chloro or bromo groups on the benzimidazole moiety of a quinoline-benzimidazole hybrid were found to enhance protein kinase inhibitory activity.[12] In some series, compounds with a halogen group at the 4-position of a phenyl ring attached to the quinoline scaffold showed improved antiproliferative activity.[10]

Antimicrobial Activity

Halogenated quinolines have a long history as effective antimicrobial agents, targeting bacteria, fungi, and protozoa.

-

Antibacterial Activity: The most well-known examples are the fluoroquinolones (e.g., Ciprofloxacin), which are not discussed in detail here but highlight the power of halogenation. More recently, halogenated quinolines (HQs) have been identified as potent agents against drug-resistant Gram-positive pathogens like MRSA and VRE, with a notable ability to eradicate bacterial biofilms, which are notoriously tolerant to conventional antibiotics.[13]

-

Mechanism: While not fully elucidated for all derivatives, mechanisms include inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell membrane integrity, and interference with essential metabolic processes. Synthetic tuning of the 2-position of the HQ scaffold has been shown to significantly impact antibacterial and antibiofilm activities.[13]

-

-

Antifungal and Antiprotozoal Activity:

-

Iodoquinol (5,7-diiodo-8-quinolinol): This drug is an effective intestinal amebicide used to treat infections caused by Entamoeba histolytica.[14][15] It exerts its effect directly on the amoebic trophozoites in the intestinal lumen.[15]

-

Clioquinol (5-chloro-7-iodo-8-quinolinol): Initially used as an oral intestinal amebicide, Clioquinol is now primarily available in topical formulations for skin infections.[16][17] It possesses both antifungal and antibacterial properties.

-

Antiviral Activity

The quinoline scaffold is a key component in several antiviral agents, and halogenation can enhance this activity.[18][19]

-

Mechanism of Action: The mechanisms are virus-specific but can include:

-

Inhibition of Viral Entry/Fusion: Chloroquine, a well-known antimalarial, has shown broad-spectrum antiviral activity by increasing the endosomal pH, which inhibits the pH-dependent fusion of many enveloped viruses with the host cell membrane.[19]

-

Inhibition of Viral Replication: Halogenated quinolines can interfere with viral polymerases and other enzymes essential for the replication of the viral genome.[18][20] Derivatives have shown activity against a range of viruses including Dengue virus, Zika virus, Influenza A virus (IAV), and Respiratory Syncytial Virus (RSV).[18][19][20][21]

-

Modulation of Host Cell Pathways: Some compounds may not target the virus directly but rather modulate host cell signaling pathways that the virus hijacks for its own replication.

-

-

SAR Insights: In a study of 2,8-bis(trifluoromethyl)quinoline derivatives, several compounds showed potent activity against Zika virus replication.[18] Another study found that specific quinoline derivatives were more potent against IAV than the reference drug ribavirin, inhibiting the virus at an early stage of its replication cycle.[20]

Neuroprotective Activity

Oxidative stress, metal dyshomeostasis, and inflammation are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's.[22][23] Halogenated quinolines are being explored as multi-target agents to combat these processes.[7][22][24]

-

Mechanism of Action:

-

Metal Chelation: Clioquinol, a halogenated 8-hydroxyquinoline, acts as a chelator of copper and zinc ions.[16] These metal ions are implicated in the aggregation of amyloid-beta plaques in Alzheimer's disease. By chelating and redistributing these metals, Clioquinol can help dissolve amyloid deposits and reduce oxidative stress.[16]

-

Antioxidant Properties: The quinoline ring system can scavenge free radicals.[22][23] Halogenation can modulate this activity, helping to protect neurons from oxidative damage.

-

Enzyme Inhibition: Certain quinoline derivatives have been designed to inhibit enzymes like acetylcholinesterase (AChE), the breakdown of which is a key therapeutic strategy in Alzheimer's disease.[7][22]

-

Key Experimental Protocols for Evaluation

Evaluating the biological activity of newly synthesized halogenated quinolines requires standardized and reproducible assays. Below are step-by-step methodologies for key in vitro experiments.

In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of their health.[25][26]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[25][26] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then dissolved, and the absorbance is measured spectrophotometrically.[25]

-

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the halogenated quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium with vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[26][27] Incubate for 3-4 hours.[26]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[27]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25][27] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[25][26] A reference wavelength of >650 nm can be used to subtract background noise.[25][26]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

-

In Vitro Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][29][30]

-

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well plate. After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration where no growth is observed.[30]

-

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the halogenated quinoline compound. Perform a two-fold serial dilution of the compound in a 96-well plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[28][30] The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.[30] Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[30]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours, depending on the bacterial species.[30]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[30] A redox indicator like Resazurin or TTC (2,3,5-triphenyltetrazolium chloride) can be added to aid in the visualization of bacterial growth (color change indicates metabolic activity).[31][32]

-

Verification: Plate the inoculum from the growth control well onto an agar plate to confirm the initial bacterial count and check for purity.[30]

-

Visualization of Key Pathways and Workflows

General Structure of the Quinoline Scaffold

Caption: Numbering of the heterocyclic quinoline ring system.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cytotoxicity via MTT assay.

Mechanism of Action: Kinase Inhibition

Caption: Competitive inhibition of a receptor tyrosine kinase.

Case Studies: Clinically Relevant Halogenated Quinolines

A summary of key halogenated quinoline derivatives illustrates their therapeutic importance and diverse applications.

| Drug Name | Halogen(s) | Core Indication(s) | Primary Mechanism of Action |

| Chloroquine | Chlorine | Antimalarial, Anti-inflammatory | Inhibits heme polymerization in malaria parasites; elevates endosomal pH, interfering with viral entry.[33][34] |

| Mefloquine | Fluorine (CF₃) | Antimalarial (treatment and prophylaxis) | Acts on asexual intraerythrocytic forms of malaria parasites; mechanism not fully clear but may target the 80S ribosome.[34][35] |

| Iodoquinol | Iodine | Intestinal Amebiasis | Direct amebicidal action against Entamoeba histolytica trophozoites in the intestine.[14][15] |

| Clioquinol | Chlorine, Iodine | Topical antifungal/antibacterial; Investigational for neurodegenerative diseases | Metal (Cu²⁺, Zn²⁺) chelation, which dissolves amyloid plaques and reduces oxidative stress.[16] |

| Cabozantinib | Chlorine, Fluorine | Anticancer (Renal, Liver, Thyroid) | Multi-tyrosine kinase inhibitor (VEGFR, MET, AXL). |

Future Perspectives and Challenges

The halogenated quinoline scaffold remains a highly fertile ground for drug discovery. Future research is likely to focus on:

-

Enhanced Selectivity: Designing derivatives with improved selectivity for their intended targets to minimize off-target effects and reduce toxicity. The adverse neurological and psychiatric side effects of mefloquine, for instance, are linked to its off-target activities on serotonin receptors.[33][36]

-

Overcoming Drug Resistance: Synthesizing novel halogenated quinolines that can circumvent existing resistance mechanisms in cancer cells, bacteria, and viruses.[10]

-

Multi-Target Ligands: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets simultaneously, a particularly promising strategy for complex multifactorial diseases like cancer and neurodegeneration.[23]

-

Advanced Synthesis: Developing more efficient, regioselective, and environmentally friendly methods for the synthesis and halogenation of quinoline derivatives is an ongoing need.[37][38]

The primary challenge remains balancing efficacy with safety. The historical neurotoxicity concerns with Clioquinol highlight the need for careful toxicological profiling and optimization of the pharmacokinetic and pharmacodynamic properties of new derivatives.[16]

Conclusion

Halogenation is a proven and powerful strategy for transforming the quinoline scaffold into a diverse array of potent therapeutic agents. By strategically modifying lipophilicity, metabolic stability, and target binding through the introduction of halogen atoms, chemists have developed critical drugs for treating cancer, infectious diseases, and neurological disorders. The continued exploration of structure-activity relationships, coupled with modern synthetic methods and a deeper understanding of disease biology, ensures that halogenated quinolines will remain a vital and dynamic area of research in medicinal chemistry for years to come.

References

-

Hartwig, J., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. Available from: [Link]

-

Azam, F., et al. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. PubMed. Available from: [Link]

-

Ochoa-Puentes, C., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available from: [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]

-

Ghorab, M. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available from: [Link]

-

Sharma, P., et al. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. Available from: [Link]

-

Jenagaratnam, L., & McShane, R. (n.d.). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. PMC. Available from: [Link]

-

Thompson, A. J., et al. (n.d.). The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors. PMC. Available from: [Link]

-

Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available from: [Link]

-

Melander, R. J., et al. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. PubMed. Available from: [Link]

-

Galano, A., et al. (2023). Quinones as Neuroprotective Agents. MDPI. Available from: [Link]

-

Azam, F., et al. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. ResearchGate. Available from: [Link]

-

Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. Available from: [Link]

-

Perez-Recalde, M., et al. (2024). Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. ASM Journals. Available from: [Link]

-

Kaur, R., et al. (2024). A Review on Biological Activity of Quinoline-based Hybrids. Bentham Science Publishers. Available from: [Link]

-

Joseph, A., & Rao, J. V. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Desai, N. C., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. Available from: [Link]

-

Ochoa-Puentes, C., et al. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. Available from: [Link]

-

Bak, A., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available from: [Link]

-

de la Guardia, C., et al. (n.d.). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PMC. Available from: [Link]

-

Drugs.com. (2017). Iodoquinol Uses, Side Effects & Warnings. Available from: [Link]

-

Alam, M. I., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available from: [Link]

-

Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. RSC Publishing. Available from: [Link]

-

Koeth, L. M., et al. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. Available from: [Link]

-

Al-Ghorbani, M., et al. (2011). Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives. Arabian Journal of Chemistry. Available from: [Link]

-

Wikipedia. (n.d.). Mefloquine. Available from: [Link]

-

de la Guardia, C., et al. (2025). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. MDPI. Available from: [Link]

-

Kumar, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. ResearchGate. Available from: [Link]

-

Bouit, Z., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. Available from: [Link]

-

Kim, H. J., et al. (n.d.). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. Available from: [Link]

-

Thompson, A. J., et al. (2025). The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT 3 receptors. ResearchGate. Available from: [Link]

-

Abdel-Gawad, H., et al. (n.d.). Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. ACS Publications. Available from: [Link]

-

He, J., et al. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. PubMed. Available from: [Link]

-

Ochoa-Puentes, C., et al. (2024). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. PMC. Available from: [Link]

-

De Luca, L. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available from: [Link]

-

Pediatric Oncall. (n.d.). Iodoquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available from: [Link]

-

López-Muñoz, R., et al. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers. Available from: [Link]

-

AA Pharma. (2016). MEFLOQUINE. Available from: [Link]

-

Clinicaltrials.eu. (n.d.). Clioquinol – Application in Therapy and Current Clinical Research. Available from: [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Available from: [Link]

-

Medscape. (n.d.). Yodoxin (iodoquinol) dosing, indications, interactions, adverse effects, and more. Available from: [Link]

-

Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. Available from: [Link]

Sources

- 1. A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Iodoquinol Uses, Side Effects & Warnings [drugs.com]

- 15. Iodoquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. clinicaltrials.eu [clinicaltrials.eu]

- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. merckmillipore.com [merckmillipore.com]

- 27. researchgate.net [researchgate.net]

- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 29. journals.asm.org [journals.asm.org]

- 30. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 31. acm.or.kr [acm.or.kr]

- 32. ibg.kit.edu [ibg.kit.edu]

- 33. The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. aapharma.ca [aapharma.ca]

- 36. Mefloquine - Wikipedia [en.wikipedia.org]

- 37. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]

- 38. benchchem.com [benchchem.com]

Synthesis and characterization of 6-Bromo-8-fluoro-2-methylquinoline

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-8-fluoro-2-methylquinoline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for 6-Bromo-8-fluoro-2-methylquinoline (CAS 958650-94-7). This strategically functionalized quinoline derivative is a valuable building block in medicinal chemistry, agrochemical research, and materials science.[1] The strategic placement of a bromine atom at the 6-position, a fluorine atom at the 8-position, and a methyl group at the 2-position imparts unique physicochemical properties that are highly sought after in the development of novel small molecules.[1] This document outlines a proposed synthesis via the Combes reaction, details step-by-step experimental procedures, and establishes a self-validating framework for analytical characterization using modern spectroscopic and chromatographic techniques. It is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded guide to this important heterocyclic intermediate.

Introduction: The Strategic Value of Functionalized Quinolines

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, including antimalarials, antivirals, anticancer agents, and CNS-active compounds.[1][2] The biological activity of these molecules can be finely tuned by introducing specific substituents onto the heterocyclic core. The incorporation of halogens, such as bromine and fluorine, is a well-established strategy in medicinal chemistry to modulate key pharmacological parameters.[1]

-

Fluorine: The 8-fluoro substituent can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and alter pKa and lipophilicity.[1]

-

Bromine: The 6-bromo substituent serves as a versatile synthetic handle, enabling further structural diversification through a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1]

The target molecule, 6-Bromo-8-fluoro-2-methylquinoline, combines these features, making it a highly attractive intermediate for constructing libraries of novel compounds for structure-activity relationship (SAR) studies.[1]

Synthetic Strategy: The Combes Reaction

Several classical methods exist for the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, and Gould-Jacobs reactions.[3][4][5][6][7] However, for the synthesis of 2,4-disubstituted quinolines, the Combes quinoline synthesis offers a direct and efficient route.[8][9][10] This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][10][11]

Causality for Selection: The Combes synthesis is ideally suited for this target molecule for two primary reasons:

-

Direct Introduction of Substituents: It allows for the direct installation of the C2-methyl group from the β-diketone (acetylacetone) and preserves the substitution pattern of the aniline precursor (2-bromo-4-fluoroaniline) on the final quinoline ring.

-

Precursor Availability: Both 2-bromo-4-fluoroaniline and acetylacetone are readily available starting materials, making this an economical and practical approach.

The proposed reaction proceeds via the formation of an enamine intermediate, which then undergoes an acid-catalyzed electrophilic cyclization and subsequent dehydration to yield the aromatic quinoline system.[8]

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should perform their own reaction optimizations and safety assessments.

Materials:

-

2-Bromo-4-fluoroaniline (1.0 eq)

-

Acetylacetone (1.2 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid (3-5 mL per gram of aniline).

-

Addition of Reactants: While stirring, add 2-bromo-4-fluoroaniline (1.0 eq) to the acid. The mixture may warm slightly. Allow it to cool to room temperature.

-

Slowly add acetylacetone (1.2 eq) to the mixture dropwise. An exothermic reaction is expected; maintain the temperature below 60 °C using an ice bath if necessary.

-

Heating: Once the addition is complete, heat the reaction mixture to 110-120 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it over crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure 6-Bromo-8-fluoro-2-methylquinoline.

Characterization and Data Analysis: A Self-Validating System

To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques must be employed.[1] The combination of these methods provides a self-validating system where each result corroborates the others.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iipseries.org [iipseries.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. grokipedia.com [grokipedia.com]

- 11. scribd.com [scribd.com]

Theoretical and computational studies of 6-Bromo-8-fluoro-2-methylquinoline

An In-Depth Technical Guide: Theoretical and Computational Elucidation of 6-Bromo-8-fluoro-2-methylquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

Quinolines represent a cornerstone scaffold in medicinal chemistry and materials science, lauded for their diverse pharmacological activities.[1][2] This guide delves into the specific molecular landscape of 6-Bromo-8-fluoro-2-methylquinoline, a strategically functionalized derivative with significant potential as a versatile building block for novel therapeutics.[3] The strategic placement of a bromine atom at the 6-position, a fluorine atom at the 8-position, and a methyl group at the 2-position imparts a unique combination of electronic, steric, and physicochemical properties.[3] These substitutions can profoundly influence biological activity, enhance metabolic stability, and modulate binding affinity to target proteins.[3] We will navigate the theoretical and computational methodologies employed to dissect its structural, spectroscopic, and electronic characteristics. This document serves as a technical resource for researchers, scientists, and drug development professionals, bridging the gap between computational prediction and experimental validation.

The Computational Framework: Density Functional Theory (DFT)

To probe the molecular properties of 6-Bromo-8-fluoro-2-methylquinoline, Density Functional Theory (DFT) stands out as the computational method of choice. It offers a robust balance between accuracy and computational cost, making it ideal for molecules of this size.[4]

Rationale for Method Selection

-

Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry.[4] It incorporates both exact exchange from Hartree-Fock theory and corrections from generalized gradient approximation (GGA), providing a highly accurate description of electronic structure for organic molecules containing C, H, N, and halogens.[4]

-

Basis Set - 6-311++G(d,p): The selection of a basis set is critical for accurate results. The 6-311++G(d,p) basis set is employed for the following reasons:

-

6-311G: A split-valence basis set that provides a flexible description of the core and valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs or delocalized electrons, which are characteristic of the quinoline ring.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of atomic orbitals, which is essential for describing chemical bonds accurately.[4]

-

Standard Computational Protocol

The following protocol outlines the standard workflow for DFT calculations on 6-Bromo-8-fluoro-2-methylquinoline.

-

Structure Input: The initial 3D structure of the molecule is drawn using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: A geometry optimization calculation is performed. This process systematically alters the bond lengths, angles, and dihedrals to find the lowest energy conformation (the most stable structure) on the potential energy surface.[5]

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It calculates the harmonic vibrational frequencies, which can be directly compared to experimental FT-IR and FT-Raman spectra.[6]

-

-

Property Calculations: Using the optimized geometry, further calculations are performed to determine electronic properties, including:

Caption: Numbering scheme for 6-Bromo-8-fluoro-2-methylquinoline.

Predicted Structural Data

The following table summarizes the expected optimized geometric parameters based on DFT calculations for similar quinoline systems. [5][8]

| Parameter | Bond | Predicted Length (Å) | Parameter | Angle | Predicted Angle (°) |

|---|---|---|---|---|---|

| Bond Lengths | C2-N1 | 1.37 | Bond Angles | C2-N1-C8a | 117.5 |

| C2-C3 | 1.38 | N1-C2-C3 | 122.0 | ||

| C6-Br | 1.90 | C5-C6-Br | 119.8 | ||

| C8-F | 1.35 | C7-C8-F | 118.5 |

| | C2-C(Methyl) | 1.51 | | N1-C2-C(Methyl) | 116.0 |

Spectroscopic Signature Analysis

A key strength of computational chemistry is its ability to predict spectroscopic data, which serves as a powerful tool for validating experimental results and confirming molecular structure.

Vibrational Spectroscopy (FT-IR & FT-Raman)

DFT calculations provide a full set of vibrational modes and their corresponding frequencies and intensities. These theoretical spectra can be directly compared with experimental data. [11][12]Due to the approximations inherent in the harmonic model, a scaling factor is often applied to the calculated frequencies for better agreement with experimental values. [6] Table of Key Vibrational Modes

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H Stretch (Methyl) | 2980 - 2920 | 2990 - 2910 |

| C=N Stretch (Ring) | 1610 | ~1600 [13] |

| C=C Stretch (Ring) | 1580 - 1450 | 1590 - 1440 |

| C-F Stretch | 1250 | 1300 - 1200 |

| C-Br Stretch | 650 | 700 - 600 |

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which predict the wavelength of maximum absorbance (λmax). [9][10]These calculations help interpret the electronic structure and the nature of the transitions (e.g., π → π*).

Experimental Protocols for Spectroscopic Validation

Caption: Integrated workflow for spectroscopic validation.

-

FT-IR Spectroscopy Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the sample directly on the crystal.

-

Spectrum Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. [14] 3. Data Processing: A background spectrum is subtracted to obtain the final transmittance or absorbance spectrum. [14]

-

-

¹H & ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. [14] 2. Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). [14] 3. Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

-

-

UV-Vis Spectroscopy Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol). [14] 2. Instrumentation: The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically in the 200-400 nm range. [5] 3. Data Analysis: The wavelength of maximum absorbance (λmax) is identified. [14]

-

Electronic Properties and Chemical Reactivity

DFT provides powerful descriptors that predict the electronic behavior and reactivity of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. [15]* HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. [12][15]

Caption: HOMO-LUMO energy gap and its role in chemical reactivity.

Predicted Electronic Properties

| Parameter | Definition | Significance |

| EHOMO | Energy of the highest occupied MO | Related to ionization potential (electron-donating ability) |

| ELUMO | Energy of the lowest unoccupied MO | Related to electron affinity (electron-accepting ability) |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability [15] |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution [15] |

| Softness (S) | 1 / (2η) | Reciprocal of hardness; high softness indicates high reactivity [15] |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density around a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in biological systems. [16]* Red Regions (Negative Potential): Indicate areas of high electron density, such as around the nitrogen atom. These are sites prone to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas of low electron density, often around hydrogen atoms. These are sites prone to nucleophilic attack.

-

Green Regions (Neutral Potential): Indicate areas of neutral electrostatic potential.

The MEP map for 6-Bromo-8-fluoro-2-methylquinoline would clearly identify the nitrogen lone pair as a site of negative potential, making it a key interaction point for hydrogen bonding in a receptor active site.

Mulliken Atomic Charges

Mulliken population analysis partitions the total electron density among the atoms in the molecule, assigning partial charges. [17]This provides a quantitative measure of the electron distribution and helps identify atoms that are electron-rich or electron-deficient, further clarifying potential reactive sites. [12]

Implications for Drug Discovery and Development

The theoretical insights gained from these computational studies are directly applicable to drug discovery.

-

Rational Drug Design: Understanding the MEP and HOMO-LUMO characteristics allows for the rational design of new derivatives. For instance, modifying substituents to alter the electrostatic potential can enhance binding affinity to a target enzyme or receptor. [2]* Versatile Chemical Intermediate: The bromine at the 6-position is particularly valuable, as it readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). [3]This allows for the straightforward synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. [3]* Metabolic Stability: The fluorine atom at the 8-position is a common bioisosteric replacement for hydrogen. It can block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of a potential drug candidate. [3]* Predicting Bioactivity: The quinoline scaffold itself is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties. [2][18]Computational studies, especially molecular docking, can be used to screen 6-Bromo-8-fluoro-2-methylquinoline and its derivatives against known biological targets, such as the EGFR tyrosine kinase, to predict their potential efficacy. [4][13][19]

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the intrinsic properties of 6-Bromo-8-fluoro-2-methylquinoline. Through the application of Density Functional Theory, we can accurately predict its geometry, spectroscopic signatures, and electronic reactivity. This in-silico analysis not only complements and guides experimental work but also accelerates the drug discovery process by enabling a more rational, targeted approach to designing novel therapeutic agents. The synergy between computational prediction and empirical validation is paramount for unlocking the full potential of this promising molecular scaffold.

References

-

6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7 - ResolveMass Laboratories Inc. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. [Link]

-

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]

-

Assignment of fundamental vibrations of 6-bromo-2-methylquinoline... - ResearchGate. [Link]

-

Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[ - Research India Publications. [Link]

-

Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations | Request PDF - ResearchGate. [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing. [Link]

-

8-Bromo-2-methylquinoline - PMC - NIH. [Link]

-

Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline - DergiPark. [Link]

-

The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT - SciSpace. [Link]

-

Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds | IntechOpen. [Link]

-

Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals. [Link]

-

Electrostatic Interactions Between Molecules. [Link]

-

Spectroscopic (FT-IR, FT-Raman & UV-Vis) and Density Functional Theory Studies of Cefadroxil. [Link]

-

Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline | Request PDF - ResearchGate. [Link]

-

Molecular structure, vibrational spectra, NBO, Fukui function, HOMO-LUMO analysis and molecular docking study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione | Macedonian Journal of Chemistry and Chemical Engineering. [Link]

-

(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - ResearchGate. [Link]

-

Reactions in Organic Compounds. [Link]outs/HOMO_LUMO_reactions.pdf)

Sources

- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcmas.com [ijcmas.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. ripublication.com [ripublication.com]

- 8. Molecular structure, vibrational spectra, NBO, Fukui function, HOMO-LUMO analysis and molecular docking study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. irjweb.com [irjweb.com]

- 16. Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds | IntechOpen [intechopen.com]

- 17. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 18. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 19. researchgate.net [researchgate.net]

Application Note: Strategic Derivatization of 6-Bromo-8-fluoro-2-methylquinoline in Medicinal Chemistry

Executive Summary & Structural Rationale

In modern drug discovery, the quinoline scaffold serves as a privileged pharmacophore, exhibiting broad-spectrum biological activities ranging from antineoplastic to anti-infective properties[1]. Among the highly specialized building blocks used to construct these therapeutic agents, 6-Bromo-8-fluoro-2-methylquinoline (CAS 958650-94-7) stands out due to its unique tri-functionalized architecture[2].

The strategic placement of functional groups on this scaffold allows for highly orthogonal derivatization:

-

6-Bromo (Cross-Coupling Handle): The electron-deficient nature of the quinoline core highly activates the C6-Br bond for oxidative addition by low-valent transition metals, making it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[3][4].

-

8-Fluoro (Physicochemical Modulator): The introduction of fluorine at the 8-position exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent quinoline nitrogen, which enhances membrane permeability, increases lipophilicity, and blocks cytochrome P450-mediated metabolic oxidation at the 8-position[2][5].

-

2-Methyl (C(sp³)-H Functionalization Handle): The methyl group adjacent to the imine-like nitrogen is highly acidic. It readily undergoes enamine tautomerization, allowing for catalyst-free or base-mediated benzylic functionalization, as well as selective oxidation to a carbaldehyde[5][6][7].

Divergent derivatization workflow for 6-bromo-8-fluoro-2-methylquinoline.

Experimental Protocols & Mechanistic Causality

The following protocols are engineered as self-validating systems, providing in-process controls (IPCs) to ensure reaction fidelity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6

The Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond[3][8]. The transmetalation step is typically rate-determining and strictly requires a base to convert the boronic acid into a highly reactive, electron-rich boronate anion[9].

Materials:

-

6-Bromo-8-fluoro-2-methylquinoline (1.0 equiv)

-

Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

-

Reaction Assembly: In a Schlenk flask, combine the quinoline substrate, boronic acid, and K₂CO₃.

-

Critical Degassing: Add the Dioxane/H₂O solvent mixture. Subject the flask to three cycles of freeze-pump-thaw or vigorous argon sparging for 30 minutes.

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of argon.

-

Heating & Self-Validation: Heat the mixture to 90 °C with vigorous stirring for 12 hours[3].

-

IPC Check: The reaction should transition from a heterogeneous yellow suspension to a dark, homogeneous solution. This color shift visually validates the formation of the active catalytic species.

-

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography[4].

Protocol B: Riley Oxidation of the 2-Methyl Group

The 2-methyl group can be selectively oxidized to an aldehyde using Selenium Dioxide (SeO₂). The mechanism relies on the enamine tautomer of the quinoline attacking the electrophilic selenium center, followed by a [2,3]-sigmatropic rearrangement and elimination[5].

Materials:

-

6-Bromo-8-fluoro-2-methylquinoline (1.0 equiv)

-

Selenium Dioxide (SeO₂) (1.3 equiv)

-

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Reagent Mixing: Dissolve the quinoline substrate in 1,4-dioxane. Add SeO₂ powder in a single portion[5].

-

Heating & Self-Validation: Heat the mixture to 80 °C for 3 hours[5].

-

IPC Check: As the oxidation proceeds, the solution will deposit a heavy red/black precipitate. This is elemental selenium (Se⁰). The appearance of this precipitate is a self-validating indicator that Se(IV) has been successfully reduced, confirming the concurrent oxidation of the benzylic methyl group.

-

-

Filtration: Cool the mixture and filter it through a pad of Celite to remove the colloidal selenium. Wash the pad thoroughly with ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 6-bromo-8-fluoroquinoline-2-carbaldehyde, which can be used directly for reductive amination or further elaborated[5][11].

Quantitative Data Summary

The table below synthesizes typical reaction conditions and expected yields for the functionalization of 2-methyl/bromo-quinoline derivatives based on established synthetic methodologies.

| Reaction Type | Target Position | Reagents & Catalyst | Conditions | Typical Yield | Ref |

| Suzuki-Miyaura Coupling | C6-Bromo | Aryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90 °C, 12 h | 70–85% | [3][4] |

| Riley Oxidation | C2-Methyl | SeO₂ (1.3 equiv) | Dioxane, 80 °C, 3 h | ~87% | [5] |

| Cyanodehalogenation | C6-Bromo | CuCN (1.7 equiv) | DMF, 170 °C, 12 h | 53–87% | [5] |

| Benzylic Alkylation | C2-Methyl | NaH, Aromatic Aldehyde | THF, RT, 2–12 h | 86–92% | [12] |

Medicinal Chemistry Application: CDK4/6 Inhibitor Development

Derivatives of 6-bromo-8-fluoro-2-methylquinoline are highly valuable in the synthesis of oncology drugs, particularly Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors [13].

In hormone receptor-positive breast cancers, the CDK4/6-Cyclin D pathway is frequently hyperactivated. Normally, the CDK4/6 complex phosphorylates the retinoblastoma (Rb) protein. Phosphorylation relieves Rb-mediated inhibition of the E2F transcription factor, driving the cell from the G1 phase into the S phase[13]. Quinoline-derived small molecules act as ATP-competitive inhibitors of CDK4/6. By preventing Rb phosphorylation, these inhibitors trap E2F, effectively arresting the tumor cell cycle at the G1 phase[13].

Mechanism of action for quinoline-derived CDK4/6 inhibitors in the cell cycle.

By utilizing 6-bromo-8-fluoro-2-methylquinoline as a starting scaffold, medicinal chemists can rapidly generate libraries of CDK4/6 inhibitors. The 6-position can be coupled with various heterocycles to probe the kinase hinge region, while the 2-position can be functionalized to optimize solvent-exposed interactions, ultimately tuning the cytotoxic profile against cancer cell lines[1].

References

- Aminoheteroaryl kinase inhibitors - Google P

- 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7 - ResolveMass Labor

- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem -

- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega -

- Catalyst-free benzylic C(sp3)

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs -

- 6-Bromo-8-fluoro-2-methylquinoline-4-carbaldehyde | ChemScene -

- A Facile synthesis of substituted quinolines by NaH mediated benzylic CH functionalization of methyl aza-arenes - Der Pharma Chemica -

- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul

- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands -

- Quinoline-Derived Two-Photon Sensitive Quadrupolar Probes - The Royal Society of Chemistry -

- Application Notes and Protocols: Suzuki-Miyaura Coupling with Bromin

- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts -

Sources

- 1. brieflands.com [brieflands.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chemscene.com [chemscene.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. WO2024022487A1 - Aminoheteroaryl kinase inhibitors - Google Patents [patents.google.com]

Advanced Application Note: 6-Bromo-8-fluoro-2-methylquinoline in Agrochemical Discovery

Executive Summary

The development of next-generation agrochemicals requires versatile, highly functionalized building blocks capable of addressing the growing crisis of herbicide and fungicide resistance. 6-Bromo-8-fluoro-2-methylquinoline (CAS: 958650-94-7) has emerged as a privileged heterocyclic scaffold in this domain[1]. This application note provides a comprehensive guide to utilizing this intermediate for the synthesis of novel herbicides and agricultural bactericides, detailing the mechanistic rationale, synthetic workflows, and self-validating experimental protocols required for successful lead generation.

Structural Rationale & Mechanistic Insights

The strategic placement of functional groups on the quinoline core imparts unique physicochemical and reactive properties that are highly desirable in agrochemical design[1]:

-

C6-Bromine (Cross-Coupling Handle): The bromine atom serves as a highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[1]. Because the C–Br bond has a significantly lower dissociation energy than the C–F bond, palladium catalysts can perform highly regioselective oxidative additions at C6 without risking unwanted defluorination.

-

C8-Fluorine (Metabolic & Physicochemical Modulator): The introduction of fluorine increases the lipophilicity of the molecule, a critical factor for penetrating waxy plant cuticles and fungal cell walls. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of the adjacent quinoline nitrogen, enhancing metabolic stability against plant cytochrome P450 enzymes[1].

-

C2-Methyl (Oxidation Precursor): The methyl group at the 2-position is activated by the adjacent nitrogen atom. It acts as a synthetic runway for heterocycle expansion; it can be selectively oxidized to an aldehyde, enabling subsequent condensation reactions to form hydrazones or thiadiazoles[2].

Agrochemical Application Landscapes

Novel Herbicides via Plant DNA Gyrase Inhibition

While fluoroquinolones (e.g., ciprofloxacin) are historically known as broad-spectrum antibiotics, recent agrochemical research has successfully repurposed this scaffold to target plant DNA gyrase [3]. Plant DNA gyrase is an essential Type II topoisomerase required for plant growth. By heavily modifying the C6 and C7/C8 positions of the fluoroquinoline core, researchers have developed derivatives that exhibit potent herbicidal activity against weeds like Arabidopsis thaliana while intentionally reducing their antibacterial activity to prevent environmental toxicity[3].

Advanced Fungicides and Bactericides

The fusion of the fluoroquinoline core with other bioactive moieties (such as geranyl amines or thiadiazoles) yields powerful hybrids capable of overcoming resistance in agricultural pathogens[4]. These derivatives show exceptional efficacy against methicillin-resistant Staphylococcus aureus (MRSA) isolates and moderate to high activity against filamentous fungi that devastate crop yields[4].

Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways utilized to transform 6-Bromo-8-fluoro-2-methylquinoline into advanced agrochemical leads.

Figure 1: Divergent synthetic workflows utilizing 6-Bromo-8-fluoro-2-methylquinoline.

Standardized Experimental Protocols

Protocol A: Chemoselective C2-Methyl Oxidation

Objective: Convert the C2-methyl group to a 2-carbaldehyde to prepare for heterocycle expansion[2]. Causality: Selenium dioxide (SeO₂) is specifically chosen for its unique chemoselectivity toward allylic and benzylic C–H bonds via a Kornblum-type ene reaction mechanism[5]. Unlike aggressive oxidants like KMnO₄, which would over-oxidize the intermediate to a carboxylic acid[6], SeO₂ arrests the oxidation precisely at the aldehyde stage[2].

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask, dissolve 6-Bromo-8-fluoro-2-methylquinoline (1.0 equiv) in a mixture of 1,4-dioxane and water (10:1 ratio).

-